Product packaging for Ethyl 2-cyano-3-(pyridin-2-YL)acrylate(Cat. No.:CAS No. 2506-30-1)

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

Cat. No.: B1269316
CAS No.: 2506-30-1
M. Wt: 202.21 g/mol
InChI Key: ZVPIXOUQAVXJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Cyanoacrylate Chemistry and Pyridine (B92270) Derivatives

The compound is best understood by considering its two primary components. The cyanoacrylate group is well-known for its rapid polymerization, a characteristic that has led to the widespread use of cyanoacrylates as "super glues." nih.govbldpharm.com This reactivity stems from the electron-withdrawing nature of the cyano and ester groups, which makes the double bond highly susceptible to nucleophilic attack. researchgate.net

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental scaffold in medicinal chemistry and materials science. glpbio.com Pyridine derivatives are integral to numerous pharmaceuticals and are explored for their diverse biological activities. glpbio.comnih.gov The nitrogen atom in the pyridine ring can influence the electronic properties of the entire molecule, affecting its reactivity and potential interactions with biological targets. glpbio.com The fusion of these two chemical entities in Ethyl 2-cyano-3-(pyridin-2-YL)acrylate results in a molecule with a distinct set of properties and potential applications that are actively being explored in contemporary research.

A common and efficient method for the synthesis of this compound and its analogs is the Knoevenagel condensation. scielo.org.mx This reaction involves the condensation of an aldehyde, in this case, pyridine-2-carboxaldehyde, with a compound containing an active methylene (B1212753) group, such as ethyl cyanoacetate. scielo.org.mx The reaction is typically catalyzed by a weak base. scielo.org.mx

Reactant 1Reactant 2Reaction TypeProduct
Pyridine-2-carboxaldehydeEthyl cyanoacetateKnoevenagel CondensationThis compound

Historical Perspective on Related Acrylate (B77674) Chemistry

The journey of acrylate chemistry began in the 19th century with the synthesis of acrylic acid in 1843 and methacrylic acid in 1865. researchgate.net However, the practical potential of these compounds was not fully realized until the early 20th century. In 1901, German chemist Otto Röhm's doctoral research on acrylic ester polymers laid the groundwork for their commercialization. rsc.org By the 1930s, polyacrylate resins were being produced commercially and became important components of acrylic paints. rsc.org

A significant, albeit accidental, discovery in the realm of acrylate chemistry occurred during World War II with the synthesis of cyanoacrylates. nih.govbldpharm.com Researchers initially seeking materials for optical applications found that these monomers polymerized with remarkable speed in the presence of moisture, a property that would later define their primary application as powerful adhesives. nih.govbldpharm.comresearchgate.netresearchgate.net This discovery paved the way for the development of a wide range of cyanoacrylate-based products.

Significance in Contemporary Chemical Research

The contemporary significance of this compound and related compounds lies in their potential as building blocks for more complex molecules and materials. The presence of both a polymerizable acrylate unit and a functional pyridine ring allows for a variety of chemical modifications and applications.

Research into compounds with similar structures has indicated potential biological activities, including antimicrobial and anticancer properties. ijcmas.com For instance, derivatives of cyanoacrylates are being investigated for their ability to inhibit the growth of various cancer cell lines. scielo.org.mx The pyridine moiety itself is a well-established pharmacophore, and its incorporation into the cyanoacrylate structure is a strategy to explore new therapeutic agents. glpbio.comnih.gov Furthermore, the unique electronic and structural characteristics of these molecules make them interesting candidates for applications in materials science, such as the development of novel polymers and functional coatings.

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound68752-87-4C11H10N2O2202.21
(E)-Mthis compoundN/AC10H8N2O2188.18
Ethyl 2-cyano-3-(4-pyridinyl)acrylate2286-31-9C11H10N2O2202.21

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O2 B1269316 Ethyl 2-cyano-3-(pyridin-2-YL)acrylate CAS No. 2506-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-cyano-3-pyridin-2-ylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPIXOUQAVXJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies

Knoevenagel Condensation as a Primary Synthetic Route

The most fundamental and widely employed method for synthesizing ethyl 2-cyano-3-(pyridin-2-yl)acrylate is the Knoevenagel condensation. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, ethyl cyanoacetate, with a carbonyl compound, pyridine-2-carbaldehyde. The reaction is typically facilitated by a basic catalyst and proceeds via a carbanion intermediate, which attacks the carbonyl carbon of the aldehyde, followed by a dehydration step to yield the final α,β-unsaturated product. This route is favored for its reliability and high efficiency in forming the crucial carbon-carbon double bond.

The efficiency and yield of the Knoevenagel condensation for producing this compound and its analogues are highly dependent on the choice of catalyst, solvent, and reaction temperature. Traditional methods often employ basic catalysts like piperidine (B6355638) or its acetate (B1210297) salt in organic solvents such as ethanol, toluene, or ethyl acetate. nih.govresearchgate.net These catalysts effectively deprotonate ethyl cyanoacetate, initiating the condensation process.

More advanced catalytic systems have been developed to improve reaction rates and yields. Research into related pyridinecarbaldehydes has shown that 1,4-diazabicyclo[2.2.2]octane (DABCO) is an effective catalyst. Its efficacy can be further enhanced when used with a hydroxyl-functionalized ionic liquid, which acts as a promoter by activating the aldehyde's carbonyl group through hydrogen bonding.

Heterogeneous catalysts represent a significant step towards more sustainable synthesis. For instance, poly(4-vinylpyridine) (P4VP) supported on an alumina-silica (Al₂O₃-SiO₂) matrix has demonstrated excellent catalytic activity for Knoevenagel condensations in water, achieving yields as high as 98% with 100% selectivity for similar reactions. This approach simplifies catalyst recovery and reuse, aligning with green chemistry principles. Another novel approach involves using diisopropylethylammonium acetate (DIPEAc), which has been shown to catalyze the condensation of various aldehydes with ethyl cyanoacetate, yielding excellent results in short reaction times. scielo.org.mx

Catalyst SystemSolventKey AdvantagesReported Yield (Analogues)Reference
Piperidine / Piperidine AcetateEthanol, TolueneTraditional, well-established methodQuantitative nih.gov
P4VP / Al₂O₃-SiO₂WaterHeterogeneous, reusable, green solventup to 98%
DABCO / [HyEtPy]ClNot specifiedIonic liquid promotion, high efficiencyHigh
Diisopropylethylammonium Acetate (DIPEAc)Not specifiedShort reaction times, high yields88-91% scielo.org.mx

In the synthesis of this compound, the formation of two possible geometric isomers, (E) and (Z), around the newly formed carbon-carbon double bond is possible. However, the Knoevenagel condensation inherently favors the formation of the more thermodynamically stable (E)-isomer. glpbio.combldpharm.com This preference is due to the steric repulsion that would occur between the bulky pyridine (B92270) ring and the ethyl ester group if they were on the same side of the double bond, as in the (Z)-isomer.

Crystallographic studies of various analogues, such as (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate and (E)-ethyl 2-cyano-3-(furan-2-yl)acrylate, confirm the formation of the (E) configuration. nih.govresearchgate.netresearchgate.net The planarity of the molecule, supported by intramolecular hydrogen bonding, further stabilizes this isomer. nih.govnih.gov For the condensation involving pyridinecarbaldehydes, studies report high E-selectivity, often greater than 95%, indicating robust stereochemical control under typical reaction conditions. The resulting product is consistently identified and sold as the (E)-isomer, underscoring the stereoselectivity of the synthetic route. glpbio.combldpharm.com

Alternative and Advanced Synthetic Approaches

Beyond the conventional Knoevenagel condensation, modern synthetic methodologies have been applied to enhance the production of this compound and its derivatives, focusing on speed, efficiency, and environmental sustainability.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of 2-cyanoacrylate analogues, microwave irradiation dramatically reduces reaction times from several hours to as little as 30 minutes, while providing moderate to high yields (64.0% to 93.5%). nih.govresearchgate.net This technique offers mild and environmentally friendly reaction conditions. nih.gov The rapid heating provided by microwaves can enhance reaction rates for processes like the Friedländer reaction to produce quinolines or the synthesis of dihydropyrido[2,3-d]pyrimidines, showcasing its broad applicability in synthesizing complex heterocyclic systems efficiently. nih.gov

The synthesis of this compound is increasingly being adapted to align with the principles of green chemistry. A key goal is to maximize atom economy by ensuring that most atoms from the reactants are incorporated into the final product. acs.orggreenchemistry-toolkit.org The Knoevenagel condensation itself is relatively atom-economical.

Further green advancements include:

Use of Greener Solvents: Replacing volatile organic solvents with water, as demonstrated with the P4VP/Al₂O₃-SiO₂ catalyst system.

Catalyst-Free Conditions: Research has shown that the condensation of pyridinecarbaldehydes can proceed efficiently in water without any catalyst, driven by the electronic effects of the pyridine ring.

Solvent-Free Synthesis: Using organocatalysts like quinine (B1679958) under solvent-free conditions for related Knoevenagel condensations eliminates the need for toxic solvents and allows for catalyst recycling. smolecule.com

Reusable Catalysts: The development of heterogeneous and magnetic nanoparticle-based catalysts (e.g., nano-Fe₃O₄@EA) allows for easy separation and reuse, minimizing waste. oiccpress.com

The versatility of the Knoevenagel condensation allows for the synthesis of a wide array of analogues of this compound by simply varying the aldehyde reactant. Analogues have been successfully synthesized using furan-2-aldehyde, pyrrole-2-aldehyde, and various thiophene (B33073) aldehydes, demonstrating the robustness of the method. nih.govresearchgate.netresearchgate.net Other precursors, such as ethyl ethoxymethylenecyanoacetate, can be reacted with amino-pyridines to generate related structures like ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate. prepchem.comprepchem.com

Analogue NameAldehyde/Amine PrecursorSecond PrecursorReference
(E)-Ethyl 2-cyano-3-(furan-2-yl)acrylateFuran-2-aldehydeEthyl cyanoacetate researchgate.net
(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylatePyrrole-2-aldehydeEthyl cyanoacetate nih.govresearchgate.net
(E)-Ethyl 2-cyano-3-(thiophen-2-yl)acrylateThiophene-2-aldehydeEthyl cyanoacetate scielo.org.mxresearchgate.net
Ethyl 2-cyano-3-(5-phenyl-2-pyridylamino)acrylate2-Amino-5-phenylpyridineEthyl ethoxymethylenecyanoacetate prepchem.com
Ethyl 2-cyano-3-(5-ethyl-2-pyridylamino)acrylate2-Amino-5-ethylpyridineEthyl ethoxymethylenecyanoacetate prepchem.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For ethyl 2-cyano-3-(pyridin-2-yl)acrylate, both ¹H and ¹³C NMR provide critical data for structural confirmation.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the ethyl group and the pyridinyl and acrylate (B77674) moieties. Based on data from analogous compounds, the ethyl group's methylene (B1212753) protons (-CH2-) would likely appear as a quartet, while the methyl protons (-CH3) would present as a triplet. The vinyl proton, a singlet, is anticipated to be in the downfield region due to the deshielding effects of the adjacent electron-withdrawing groups. The protons of the pyridine (B92270) ring will show complex splitting patterns in the aromatic region of the spectrum.

For a closely related compound, (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate, the following shifts were observed in CD₂Cl₂: a triplet at 1.39 ppm for the methyl protons, a quartet at 4.36 ppm for the methylene protons, and a singlet for the vinyl proton at 8.46 ppm. nih.gov The protons of the substituted thiophene (B33073) ring appeared at 7.07 and 7.74 ppm. nih.gov Another similar structure, (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate, showed a methyl triplet at 1.42 ppm, a methylene quartet at 4.40 ppm, and a vinyl singlet at 7.98 ppm in CDCl₃. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Observed Shifts for Related Compounds

Proton Type Predicted Shift (ppm) for this compound Observed Shift (ppm) for (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate nih.gov Observed Shift (ppm) for (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate researchgate.net
Ethyl (-CH₃) ~1.4 1.39 (t) 1.42 (t)
Ethyl (-CH₂) ~4.4 4.36 (q) 4.40 (q)
Vinyl (=CH) ~8.0-8.5 8.46 (s) 7.98 (s)
Pyridinyl/Aromatic ~7.0-9.0 7.07 (d), 7.74 (d) 6.61 (m), 6.80 (m), 7.28 (m)

Note: Predicted shifts are estimations based on data from analogous compounds. t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the ethyl group carbons, the acrylate carbons (including the carbonyl and vinyl carbons), the nitrile carbon, and the carbons of the pyridine ring.

In the case of (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate, the ethyl group carbons were observed at 14.4 (CH₃) and 62.7 (CH₂) ppm. nih.gov The nitrile carbon appeared at 116.4 ppm, the ester carbonyl carbon at 163.4 ppm, and the acrylate carbons at 98.0 (α-carbon) and 145.0 (β-carbon) ppm. nih.gov The thiophene ring carbons resonated between 131.2 and 149.9 ppm. nih.gov For a series of related ethyl 2-cyano-3-phenylacrylate derivatives, the nitrile carbon typically appears around 115 ppm, and the ester carbonyl carbon is in the range of 161-163 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Observed Shifts for a Related Compound

Carbon Type Predicted Shift (ppm) for this compound Observed Shift (ppm) for (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate nih.gov
Ethyl (-CH₃) ~14 14.4
Ethyl (-CH₂) ~63 62.7
Nitrile (-CN) ~115-117 116.4
Acrylate (α-C) ~98-105 98.0
Acrylate (β-C) ~145-150 145.0
Ester Carbonyl (C=O) ~162-164 163.4
Pyridinyl Carbons ~120-155 131.2, 131.4, 134.3, 149.9

Note: Predicted shifts are estimations based on data from analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, key absorption bands are expected for the nitrile (C≡N), ester carbonyl (C=O), and alkene (C=C) groups, as well as C-H and C-N bonds.

The IR spectra of related pyrimidine (B1678525) thione derivatives, which also contain the ethyl cyanoacrylate moiety, show absorption bands for the C≡N group in the range of 2206-2211 cm⁻¹. The C=O group in these compounds is characterized by bands in the range of 1670-1680 cm⁻¹. nih.gov In acrylate polymers, the C=O stretch is typically strong and found around 1730 cm⁻¹, with C-C-O and O-C-C stretching vibrations appearing near 1200 and 1100 cm⁻¹, respectively. spectroscopyonline.com

Table 3: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C≡N (Nitrile) Stretch ~2210 - 2230
C=O (Ester) Stretch ~1710 - 1730
C=C (Alkene) Stretch ~1620 - 1640
C-O (Ester) Stretch ~1200 - 1300 (asymmetric), ~1000-1100 (symmetric)
C-H (Aromatic/Vinyl) Stretch ~3000 - 3100
C-H (Aliphatic) Stretch ~2850 - 3000

Note: Expected wavenumbers are based on typical ranges for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. The molecular formula of this compound is C₁₁H₁₀N₂O₂, corresponding to a molecular weight of 202.21 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 202.

Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the ethyl group (-CH₂CH₃, 29 Da), or carbon monoxide (CO, 28 Da) from the ester functionality. Cleavage of the bond between the acrylate and pyridine moieties could also be a significant fragmentation pathway. For instance, the related compound (E)-ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate shows a sodium adduct ion [M+Na]⁺ at m/z 244 in electrospray ionization mass spectrometry (ESI-MS). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to conjugated systems. Given the extended π-system encompassing the pyridine ring, the double bond, and the cyano and carbonyl groups, this compound is expected to be a strong UV absorber.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound has not been detailed in the available literature, analysis of closely related compounds offers valuable insights into its likely solid-state conformation.

For example, the crystal structure of (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate reveals a monoclinic crystal system with the space group P2₁/n. nih.gov In this structure, all non-hydrogen atoms are nearly coplanar, and adjacent molecules are linked by intermolecular hydrogen bonds. nih.gov Similarly, (E)-ethyl-2-cyano-3-(furan-2-yl)acrylate also crystallizes in a monoclinic system (P2₁/n) with two independent molecules in the asymmetric unit, both of which are largely planar. researchgate.net A thiophene-containing analogue also exhibits a planar conformation. nih.gov It is therefore highly probable that this compound also adopts a largely planar conformation in the solid state to maximize π-conjugation.

Table 4: Crystallographic Data for Compounds Structurally Related to this compound

Parameter (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate nih.gov (E)-Ethyl-2-cyano-3-(furan-2-yl)acrylate researchgate.net (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate nih.gov
Formula C₁₀H₁₀N₂O₂ C₁₀H₉NO₃ C₁₆H₁₇N₃O₄
Crystal System Monoclinic Monoclinic Triclinic
Space Group P2₁/n P2₁/n
a (Å) 6.2811 (2) 4.6611 (2) 8.4137 (3)
b (Å) 9.4698 (3) 19.8907 (9) 9.9517 (4)
c (Å) 16.3936 (5) 20.9081 (9) 10.3731 (5)
α (°) 90 90 73.065 (1)
β (°) 92.645 (3) 91.988 (4) 71.388 (2)
γ (°) 90 90 72.523 (4)
V (ų) 974.06 (5) 1937.28 (15) 766.56 (6)
Z 4 8 2

Molecular Conformation and Planarity Analysis

The molecular framework of ethyl 2-cyanoacrylate derivatives is characterized by a high degree of planarity, a feature that is consistently observed across various analogues. In compounds such as (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate and various thiophene-based derivatives, studies reveal that the non-hydrogen atoms of the core structure—comprising the heterocyclic ring, the acrylate group, and the cyano group—are nearly coplanar. nih.govnih.govresearchgate.netresearchgate.net

For instance, in (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, all non-hydrogen atoms are reported to be almost in the same plane, with a maximum deviation of only 0.093 Å. nih.govresearchgate.net Similarly, for ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate and its 3-methylthiophen analogue, the thiophene-based cyanoacrylate backbone is planar. nih.govresearchgate.net The primary deviation from this planarity typically involves the ethyl ester group, where the terminal methyl group is positioned out of the main molecular plane. nih.govresearchgate.net Intramolecular hydrogen bonds, such as the C-H···O and C-H···N contacts observed in a nitrophenyl derivative, further support and stabilize this planar conformation. nih.gov Given these consistent findings, it is highly probable that this compound also adopts a predominantly planar conformation, with the pyridine ring and the ethyl 2-cyanoacrylate moiety forming a flat core.

Table 1: Planarity Data for Ethyl 2-cyanoacrylate Analogues

Compound Key Finding Maximum Deviation from Plane (Å) Reference
(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate All non-hydrogen atoms are nearly coplanar. 0.093 nih.govresearchgate.net
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate All non-H atoms, except for the ethyl fragment, lie nearly in the same plane. Not specified nih.govresearchgate.net

Analysis of Intermolecular Interactions

The crystal packing of these molecules is governed by a network of non-covalent interactions, including hydrogen bonds and van der Waals forces. The specific nature of these interactions is dictated by the functional groups present in the molecule.

Hydrogen Bonding: In the crystal structures of related compounds, hydrogen bonds are the primary drivers of the supramolecular assembly. For the pyrrole (B145914) analogue, adjacent molecules are linked by pairs of intermolecular N-H···O hydrogen bonds, creating distinct dimer motifs. nih.govresearchgate.net In thiophene-based derivatives, which lack a hydrogen-bond donor like the N-H group, weaker C-H···O and C-H···N interactions become dominant. nih.govnih.gov These interactions connect molecules into chains and more complex assemblies. nih.govnih.gov For this compound, the pyridine nitrogen atom would act as a hydrogen bond acceptor, likely forming C-H···N interactions with neighboring molecules. The carbonyl oxygen and the nitrogen of the cyano group are also key hydrogen bond acceptors, facilitating a network of C-H···O and C-H···N bonds that stabilize the crystal lattice.

Table 2: Hydrogen Bond Geometries in an Analogue Compound: Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°) Symmetry Code Reference
C7-H7···O2 0.93 2.55 3.363 147 -x+1, -y+1, -z nih.gov
C5-H5···O2 0.93 2.57 3.425 153 -x+1, -y+1, -z nih.gov

Supramolecular Architecture and Crystal Packing Motifs

The interplay of intermolecular forces results in well-defined supramolecular architectures and packing motifs. A recurrent feature in the crystal structures of ethyl 2-cyanoacrylate analogues is the formation of inversion dimers.

In the case of (E)-ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate, pairs of intermolecular N-H···O hydrogen bonds link molecules to form centrosymmetric dimers, which are described by the graph-set notation R²₂(14). nih.govresearchgate.net Similarly, for the thiophene analogue, pairs of C-H···O interactions connect inversion-related molecules, leading to R²₂(10) and R²₂(14) motifs that form infinite chains. nih.gov These chains then interact to form larger sheets. nih.govnih.gov It is therefore expected that this compound would also assemble into dimers or chains driven by C-H···N and C-H···O interactions, with the pyridine ring playing a key role in directing the specific packing arrangement.

Polymorphism and Conformational Disorder Studies

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been identified in the family of ethyl 2-cyanoacrylates. A known polymorph of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate has been reported, highlighting that different packing arrangements are possible even with subtle changes in crystallization conditions. nih.govresearchgate.net

A common feature in the crystal structures of these compounds is conformational disorder, particularly within the flexible ethyl group. In the crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate, the ethyl fragment was found to exist in more than one conformation. nih.govresearchgate.net This disorder was modeled by assigning two different sites for the ethoxy oxygen and carbon atoms, each with a partial occupancy. nih.gov However, this disorder is not universal; a polymorph of the same compound was reported with no disorder in the ethoxy group. nih.gov This suggests that the conformation of the ethyl group in this compound could be sensitive to the specific crystalline environment and may also be prone to disorder.

Table 3: Compound Names Mentioned

Compound Name
This compound
(E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
Ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate
Ethyl (E)-2-cyano-3-(3-methylthiophen-2-yl)acrylate
(E)-Ethyl 2-cyano-3-(3,4-dihydroxy-5-nitro-phenyl)acrylate
(E)-ethyl-2-cyano-3-(furan-2-yl)acrylate
Ethyl 2-cyano-3,3-diphenylacrylate
Ethyl 2-cyano-3-(naphthalene-1-yl) acrylate
Ethyl 2-cyano-3,3-bis(methylthio)acrylate
Ethyl 2-cyano-3-(pyridin-2-ylamino)acrylate
Ethyl 2-cyano-3-(4-pyridinyl)acrylate

Chemical Transformations and Derivative Synthesis

Reactivity of the Acrylate (B77674) Moiety

The acrylate portion of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate is characterized by an electron-poor double bond, making it highly susceptible to nucleophilic attacks. This reactivity is the basis for several important chemical transformations, including Michael addition and condensation reactions.

Michael Addition Reactions

The polarized nature of the α,β-unsaturated system in this compound makes it an excellent Michael acceptor. It readily undergoes conjugate addition with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in expanding the molecular framework and introducing diverse functional groups.

Commonly, active methylene (B1212753) compounds such as malononitrile and ethyl cyanoacetate act as carbon nucleophiles in these reactions. The addition of these nucleophiles to the β-position of the acrylate moiety, followed by subsequent cyclization, is a key strategy for the synthesis of various carbocyclic and heterocyclic systems.

Condensation Reactions with Amines and Hydrazides

The electrophilic character of the acrylate double bond also facilitates condensation reactions with nitrogen-based nucleophiles like amines and hydrazides. These reactions typically proceed via an initial Michael addition, followed by an intramolecular cyclization and elimination of a small molecule, such as ethanol, to yield stable heterocyclic rings.

The reaction with various hydrazine derivatives has been shown to produce a range of polysubstituted pyrimidine (B1678525) and pyrazole derivatives. For instance, the reaction of ethyl arylidenecyanoacetates with semicarbazide hydrochloride can lead to the formation of 3-amino-5-arylidene-4-imino-pyrimidine-2,6-diones jcsp.org.pk. Similarly, reactions with hydrazine hydrate or phenylhydrazine can yield pyrazole derivatives, although the specific outcome can be influenced by the substituents on the aryl ring jcsp.org.pk.

Reactions Involving the Cyano Group

The cyano group in this compound is a versatile functional group that can participate in various chemical transformations, including hydrolysis, reduction, and cycloaddition reactions. These reactions provide pathways to introduce new functionalities and to construct different heterocyclic systems.

Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide. Reduction of the cyano group, typically with reducing agents like lithium aluminum hydride, can yield a primary amine. Furthermore, the cyano group can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of diverse heterocyclic structures. For example, [3+2] dipolar cycloaddition reactions involving the cyano group can be utilized to construct substituted pyrrolidines researchgate.net.

Transformations of the Pyridine (B92270) Ring

The pyridine ring in this compound can undergo a variety of transformations, including electrophilic and nucleophilic substitutions, N-alkylation, and oxidation. These reactions allow for the modification of the pyridine core, which can significantly influence the biological and chemical properties of the resulting molecules.

The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide, which can then facilitate further functionalization of the ring. For example, the preparation of 3-cyano-pyridine N-oxide can be achieved through oxidation of 3-cyanopyridine google.com. The pyridine ring can also undergo halogenation, providing a handle for subsequent cross-coupling reactions to introduce a wide range of substituents.

Synthesis of Heterocyclic Compounds Incorporating the Acrylate Scaffold

This compound is a key building block for the synthesis of a multitude of heterocyclic compounds. The inherent reactivity of its functional groups allows for the construction of various ring systems, including pyridines, pyrimidines, and pyrazoles, which are prevalent in medicinal chemistry.

The reaction of ethyl arylidenecyanoacetates with hydrazine derivatives is a well-established method for the synthesis of pyrazole and pyrimidine derivatives jcsp.org.pk. For instance, the reaction with semicarbazide can yield pyrimidine derivatives, while reactions with hydrazine hydrate or phenylhydrazine often lead to pyrazoles jcsp.org.pk. The specific reaction conditions and the nature of the substituents play a crucial role in determining the final product. Furthermore, the reaction of cyano-substituted pyridine derivatives is a key step in the synthesis of various biologically active compounds rsc.orgarabjchem.org.

The versatility of this compound as a synthon is evident in its application in multicomponent reactions, which allow for the efficient construction of complex heterocyclic libraries. These synthetic strategies are of great interest in drug discovery and materials science.

Applications in Organic Synthesis

Role as a Key Synthetic Building Block

Ethyl 2-cyano-3-(pyridin-2-YL)acrylate serves as a pivotal starting material for the synthesis of various heterocyclic compounds, particularly substituted pyridines. The presence of the α,β-unsaturated nitrile system makes it an excellent Michael acceptor, readily reacting with nucleophiles to form adducts that can undergo subsequent cyclization reactions.

One of the prominent applications of this compound is in the synthesis of 2-amino-3-cyanopyridine derivatives. These compounds are valuable intermediates in medicinal chemistry and materials science. The synthesis is typically achieved through a one-pot, multi-component reaction involving an aromatic aldehyde (in this case, pyridine-2-carboxaldehyde to form the precursor), malononitrile, a methyl ketone, and ammonium acetate (B1210297). semanticscholar.org While the direct use of this compound in this specific multi-component reaction is a logical extension, the literature more broadly supports the synthesis of 2-amino-3-cyanopyridines from precursors like arylidenemalononitriles, which are structurally related. semanticscholar.orgscispace.comresearchgate.netnih.govmdpi.com

The general reaction mechanism is believed to involve the initial formation of an enamine from the ketone and ammonium acetate, which then acts as the nucleophile in a Michael addition to the α,β-unsaturated system of a compound like this compound. Subsequent cyclization and aromatization lead to the formation of the highly substituted pyridine (B92270) ring. The versatility of this approach allows for the introduction of various substituents on the final pyridine product, depending on the choice of the ketone component.

Below is a representative table of substituted 2-amino-3-cyanopyridines synthesized via a one-pot condensation reaction, illustrating the scope of this methodology.

Aryl AldehydeMethyl KetoneProductYield (%)
4-ClC6H4CHOCH3COCH32-Amino-4-(4-chlorophenyl)-6-methyl-3-cyanopyridine84
4-CH3OC6H4CHOCH3COCH32-Amino-4-(4-methoxyphenyl)-6-methyl-3-cyanopyridine86
C6H5CHOC6H5COCH32-Amino-4,6-diphenyl-3-cyanopyridine85

This table showcases the synthesis of various 2-amino-3-cyanopyridine derivatives through a one-pot reaction, a methodology applicable to this compound as a key building block. semanticscholar.org

Furthermore, the reactivity of the cyanoacrylate moiety can be harnessed in other cycloaddition and condensation reactions to construct different heterocyclic frameworks.

Utility as an Intermediate in Multi-Step Syntheses

Beyond its direct use in one-pot reactions, this compound is a valuable intermediate in multi-step synthetic sequences. Its synthesis via the Knoevenagel condensation of pyridine-2-carboxaldehyde and ethyl cyanoacetate is a well-established and efficient process. nih.gov This readily available intermediate can then be subjected to a variety of transformations to build up molecular complexity.

A significant application lies in the synthesis of fused heterocyclic systems, such as thieno[2,3-b]pyridines. These scaffolds are of interest due to their potential biological activities. mdpi.comarkat-usa.orgresearchgate.net The Gewald reaction, a powerful tool for the synthesis of 2-aminothiophenes, can be adapted for this purpose. wikipedia.orgresearchgate.netumich.eduresearchgate.net In this context, the α,β-unsaturated nitrile acts as the starting material, which reacts with elemental sulfur and a compound containing an active methylene (B1212753) group in the presence of a base.

The general sequence for the synthesis of a thieno[2,3-b]pyridine derivative using an intermediate like this compound would involve:

Knoevenagel Condensation: Formation of the this compound intermediate.

Gewald Reaction: Reaction of the intermediate with elemental sulfur and a suitable active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base like morpholine or triethylamine to construct the thiophene (B33073) ring fused to the pyridine.

This multi-step approach allows for the controlled and systematic construction of complex fused heterocyclic systems. The specific substitution pattern on the resulting thieno[2,3-b]pyridine can be modulated by the choice of reactants in the Gewald reaction.

Derivatization for Complex Molecular Architectures

The functional groups present in this compound offer multiple handles for derivatization, enabling the synthesis of intricate and highly functionalized molecules. Both the pyridine ring and the cyanoacrylate moiety can be chemically modified to introduce further complexity.

The pyridine nitrogen can be alkylated or oxidized, and the pyridine ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the presence of activating or deactivating groups. The cyano and ester groups of the acrylate (B77674) tail can be hydrolyzed, reduced, or transformed into other functional groups.

For instance, the cyano group, in conjunction with the adjacent ester, can be utilized in the synthesis of fused pyrimidine (B1678525) rings, leading to pyrido[2,3-d]pyrimidine derivatives. mdpi.com The synthesis of these compounds often involves the initial formation of a 2-amino-3-cyanopyridine derivative, as described earlier, followed by cyclization with reagents like formamide. mdpi.com

The following table illustrates the synthesis of pyrido[2,3-d]pyrimidine derivatives from 2-amino-3-cyanopyridines, highlighting the potential for further derivatization of intermediates derived from this compound.

2-Amino-3-cyanopyridine DerivativeReagentProductYield (%)
2-amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileFormamide4-Amino-5-(4-chlorophenyl)-7-phenylpyrido[2,3-d]pyrimidine81
2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrileFormamide4-Amino-5-(4-methoxyphenyl)-7-phenylpyrido[2,3-d]pyrimidine78
2-amino-4,6-diphenylnicotinonitrileFormamide4-Amino-5,7-diphenylpyrido[2,3-d]pyrimidine75

This table demonstrates the conversion of 2-amino-3-cyanopyridine intermediates into more complex fused pyrido[2,3-d]pyrimidine systems, a synthetic route accessible from this compound. mdpi.com

These examples underscore the potential of this compound as a versatile platform for the generation of complex molecular architectures through sequential and controlled chemical transformations.

Applications in Materials Science

Monomer in Polymerization Studies (e.g., RAFT, ATRP)

The carbon-carbon double bond in ethyl 2-cyano-3-(pyridin-2-yl)acrylate, activated by the adjacent electron-withdrawing cyano and ester groups, makes it a potential monomer for vinyl polymerization. Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity.

While the broader class of acrylate (B77674) and cyano-substituted monomers is widely used in these polymerization methods, specific studies detailing the polymerization of this compound via RAFT or ATRP are not extensively documented in the current scientific literature. However, the presence of the pyridine (B92270) moiety introduces additional functionality. The nitrogen atom in the pyridine ring can act as a ligand for the metal catalysts used in ATRP, which could influence the polymerization kinetics. In RAFT polymerization, the choice of chain transfer agent would be crucial to control the process effectively. The resulting polymers, poly(this compound), would feature a pyridine group on each repeating unit, which could be used for post-polymerization modification, creating materials for applications such as metal ion chelation, catalysis, or pH-responsive systems.

Precursors for Dye-Sensitized Photovoltaic Materials (DSSCs)

In the field of renewable energy, Dye-Sensitized Solar Cells (DSSCs) are a promising alternative to conventional silicon-based solar cells. The efficiency of a DSSC is heavily dependent on the molecular structure of the dye sensitizer. Organic dyes for DSSCs are typically designed with a Donor-π-Acceptor (D-π-A) architecture.

The core structure of this compound is analogous to the acceptor portion of many high-performance organic dyes. The cyanoacrylic acid group (after hydrolysis of the ethyl ester) is a well-established electron acceptor and anchoring group that can chemisorb onto the titanium dioxide (TiO₂) semiconductor surface, facilitating electron injection from the excited dye into the TiO₂ conduction band. The pyridine ring can function as part of the π-conjugated bridge or as an auxiliary acceptor.

Research on D-π-A dyes incorporating pyridyl and cyanoacrylate moieties has demonstrated their potential in DSSCs. For instance, novel organic pyridinium ylide sensitizers have been synthesized and characterized for applications in dye-sensitized solar cells. These dyes, featuring strong electron-withdrawing acceptors, show efficient binding to the TiO₂ surface. One such pyridinium ylide sensitized solar cell achieved an efficiency of 5.15%, which was enhanced to 7.41% with the use of a coadsorbent nih.govresearchgate.net. In other studies, the pyridine ring itself has been explored as an anchoring group, with different isomers showing significant differences in their absorption spectra and TiO₂ uptake cnr.it.

Dye NameJsc (mA·cm⁻²)Voc (V)ffη (%)Source
PPNPP (with co-adsorbent)7.230.760.694.12 sci-hub.se
QNC-18.510.6440.703.86 researchgate.net
NO111 (with co-adsorbent)Not SpecifiedNot SpecifiedNot Specified7.41 nih.govresearchgate.net

This table presents data for compounds structurally related to this compound to illustrate the potential of this class of materials in DSSCs.

Development of Chemical Sensors and Chemodosimeters

The electron-deficient nature of the double bond in the cyanoacrylate moiety makes it susceptible to nucleophilic attack. This reactivity is the basis for its use in the design of chemosensors and chemodosimeters, particularly for the detection of nucleophilic anions like cyanide (CN⁻).

A common sensing mechanism involves the Michael addition of the analyte to the cyanoacrylate group. This addition reaction disrupts the π-conjugated system of the sensor molecule, leading to a distinct change in its optical properties, such as a shift in the absorption spectrum (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor). This observable change allows for the qualitative and quantitative detection of the target analyte.

For example, a stilbene-based compound containing a cyanoacrylate group was developed as a highly selective colorimetric and ratiometric fluorescence sensor for the cyanide anion in aqueous media. The addition of cyanide resulted in a noticeable color change and a significant enhancement in fluorescence, attributed to the nucleophilic addition of the cyanide anion to the electron-deficient cyanoacrylate group, which in turn modulated the intramolecular charge-transfer (ICT) process within the molecule nih.govresearchgate.net.

The key characteristics for a chemical sensor include its selectivity, sensitivity (limit of detection), and response time. The table below provides examples of sensors utilizing the cyanoacrylate functional group for analyte detection.

Sensor TypeAnalyteSensing MechanismLimit of Detection (LOD)Source
Colorimetric & FluorometricCyanide (CN⁻)Nucleophilic addition to cyanoacrylate, modulating ICTNot Specified nih.govresearchgate.net
Colorimetric & Ratiometric FluorescentCyanide (CN⁻)Nucleophilic addition blocking ICTNot Specified acs.org
Colorimetric & FluorogenicCyanide (CN⁻)Chemodosimetric approach3.78 nM researchgate.net

This table showcases the application of the cyanoacrylate moiety in chemical sensing, illustrating the potential functional role of the core structure of this compound.

Potential in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they are crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a material is fundamentally linked to the molecular structure of its constituents. Molecules with a significant NLO response, particularly a large second-order hyperpolarizability (β), typically possess a D-π-A structure. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key requirement for second-order NLO activity.

This compound inherently possesses a D-π-A character, where the pyridine ring acts as a donor, the double bond as the π-bridge, and the cyano and ester groups as acceptors. This molecular design suggests its potential as a chromophore for NLO materials. The efficiency of such chromophores can be further tuned by modifying the donor, acceptor, or the π-conjugated system.

Theoretical studies using Density Functional Theory (DFT) are often employed to predict the NLO properties of new organic molecules. These calculations can estimate the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). For instance, DFT studies on various D-π-A pyrene derivatives have shown that modifying the donor and acceptor groups can significantly enhance the NLO response researchgate.netacs.org. A computational study on chrysene-based chromophores demonstrated that derivatives with strong donor groups exhibited significantly higher first hyperpolarizability values compared to their reference compound acs.org.

The table below presents calculated NLO properties for some D-π-A chromophores, illustrating the range of values that can be achieved in molecules with architectures similar to this compound.

Compound ClassCalculation MethodDipole Moment (μ)First Hyperpolarizability (β) (esu)Source
Pyrene Derivatives (MCPTD7)DFT7.200 D2.84 x 10⁻²⁷ researchgate.net
Chrysene Derivatives (DTMD2)DFTNot Specified7.220 x 10⁻²⁷ acs.org
Pyreno-based Chromophores (PYFD2)DFTNot Specified2.376 x 10⁻²⁸ nih.gov

This table provides theoretical data for structurally analogous D-π-A compounds to highlight the potential of this molecular architecture for NLO applications.

Investigation of Biological Activities Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies have been crucial in optimizing the biological activities of derivatives based on the ethyl 2-cyano-3-(pyridin-2-YL)acrylate framework. These studies systematically modify the chemical structure to identify key molecular features responsible for their biological effects.

For instance, in the development of herbicidal agents that inhibit Photosystem II (PSII), research has shown that the nature and position of substituents on the pyridine (B92270) ring are critical for activity. A suitable substituent at the 2-position of the pyridine ring, in combination with a well-fitted group at the 3-position of the acrylate (B77674) moiety, was found to be essential for high herbicidal efficacy. It was also noted that 2-cyanoacrylates featuring a substituted pyridine ring generally exhibit higher herbicidal activities than their counterparts containing a phenyl ring.

In the context of enzyme inhibition, SAR studies on imidazopyridine derivatives incorporating a 2-cyanoacrylamide moiety have been conducted to develop inhibitors for Transforming growth factor beta-activated kinase 1 (TAK1), a target in cancer and inflammatory diseases. These studies revealed that modifications on the pyridine ring of the 2-cyano-3-(pyridin-2-yl)acrylamide portion significantly impact inhibitory potency. For example, a derivative with a methyl group at the 6-position of the pyridine ring demonstrated potent TAK1 inhibitory activity. This highlights the importance of the substitution pattern on the pyridine ring for achieving high-affinity binding to the target enzyme.

Enzyme Inhibition Studies (e.g., Photosystem II Electron Transport Inhibition)

Derivatives of this compound have been extensively studied as enzyme inhibitors, with a notable focus on the inhibition of Photosystem II (PSII) electron transport for herbicidal applications.

Photosystem II (PSII) Inhibition: Cyanoacrylates are recognized as a class of potent herbicides that act by disrupting the photosynthetic electron transport chain. Their mechanism involves competing with the native electron acceptor, plastoquinone, for its binding site (the QB site) within the D1 subunit of PSII. This competitive binding blocks the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting photosynthesis and leading to plant death. Research into 2-cyano-3-substituted-pyridinemethylaminoacrylates has confirmed their role as inhibitors of PSII electron transport.

Other Enzyme Inhibition: Beyond herbicidal applications, derivatives have been designed as inhibitors of kinases relevant to human diseases. As mentioned previously, imidazopyridine derivatives bearing a 2-cyano-3-(pyridin-2-yl)acrylamide moiety have been synthesized as inhibitors of TAK1 kinase. One such derivative, (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide, exhibited a potent TAK1 inhibitory activity with an IC₅₀ value of 27 nM. The 2-cyanoacrylamide group in these molecules is designed to form a reversible covalent bond with a cysteine residue in the kinase, offering an alternative to irreversible inhibitors that may have off-target effects.

Additionally, analogs such as (E)-2-cyano-3-(substituted phenyl)acrylamide have been investigated as inhibitors of tyrosinase, an enzyme involved in melanogenesis. nih.gov These studies suggest that the linear β-phenyl-α,β-unsaturated carbonyl scaffold is a promising feature for potent tyrosinase inhibition. nih.gov

Development of Lead Compounds in Medicinal Chemistry Research

The this compound core structure is a valuable starting point for the development of lead compounds in medicinal chemistry, leading to research in both antimicrobial and anticancer agents.

The versatile reactivity of the cyanoacrylate scaffold has been exploited to synthesize heterocyclic systems with potential antimicrobial properties. Although direct studies on this compound are limited in this context, research on related 2-cyanoacrylate derivatives provides insight into potential pathways. For example, the synthesis of quinolone-pyrimidine hybrids has been explored for antibacterial activity. In one study, certain derivatives showed excellent activity against Escherichia coli and were more potent than the reference antibiotic Neomycin against Klebsiella planticola and Pseudomonas aeruginosa.

Furthermore, some 2-cyanoacrylate derivatives have been tested for their in vitro activity against pathogenic fungi, including Fusarium graminearum, Cytospora mandshurica, and Fusarium oxysporum. This indicates that the core structure can be adapted to create compounds with antifungal potential.

The pyridine and cyanoacrylate moieties are present in various compounds investigated for their anticancer potential. The synthesis of novel derivatives from the this compound template represents a promising avenue for discovering new anticancer agents.

Research has focused on synthesizing and evaluating various pyridine-containing heterocycles.

Furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic activities against breast cancer cell lines (MCF-7 and MDA-MB-231). Molecular docking studies suggest these compounds may act by disrupting key cellular signaling pathways through binding to receptors like estrogen receptor alpha (ERα) and human epidermal growth factor receptor 2 (HER2).

2(1H)-pyridone derivatives , synthesized via reactions involving ethyl cyanoacetate, have shown moderate cytotoxic effects against liver (HepG2) and breast (MCF-7) cancer cell lines.

Pyridin-2-yl estra-1,3,5-triene derivatives have been synthesized and tested for antiproliferative activity against a panel of six human tumor cell lines, with most compounds showing strong activity against at least one cell line.

Thieno[2,3-c]pyridine derivatives have been screened for their anticancer activity against breast, head and neck, and colorectal cancer cell lines, with investigations into their potential as Hsp90 inhibitors.

The following table summarizes the in vitro anticancer activity of selected pyridine-based derivatives developed from related precursors.

Derivative ClassCancer Cell Line(s)Observed Activity
Furo[2,3-b]pyridinesMCF-7, MDA-MB-231 (Breast)Potent Cytotoxicity
2(1H)-pyridonesHepG2 (Liver), MCF-7 (Breast)Moderate Cytotoxicity
Pyridin-2-yl estranesMDA-MB-231 (Breast)Strong Antiproliferative
Thieno[2,3-c]pyridinesMCF7, T47D (Breast); HSC3 (Head & Neck); RKO (Colorectal)Anticancer Activity

General Biological Evaluation of Analogs

The biological evaluation of analogs extends beyond the specific areas of enzyme inhibition and medicinal chemistry, encompassing a range of other potential applications.

Herbicidal Activity: As a dominant area of investigation, numerous 2-cyanoacrylate analogs have been synthesized and tested for their herbicidal properties. For example, introducing pyrazole and 1,2,3-triazole moieties in place of the pyridine ring has led to compounds with significant herbicidal activity against various weeds, such as Brassica juncea and Chenopodium serotinum.

Antiviral Activity: The potential of these compounds against plant viruses has also been explored. A series of ethyl 2-cyano-3-substituted amino-3-(N-2-fluorophenylethylamino) acrylates were synthesized, and preliminary bioassays indicated that some of these compounds exhibited moderate antivirus activity against the Tobacco mosaic virus (TMV).

Anti-fibrotic Activity: In a different therapeutic direction, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives were designed and evaluated for their biological activity against immortalized rat hepatic stellate cells (HSC-T6). Several compounds were found to have better anti-fibrotic activities than the reference drug Pirfenidone, effectively inhibiting the expression of collagen.

These diverse evaluations underscore the broad biological potential of compounds derived from the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-cyano-3-(pyridin-2-yl)acrylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between ethyl cyanoacetate and pyridine-2-carbaldehyde using a base catalyst (e.g., sodium ethoxide). Key parameters include temperature control (60–80°C), solvent selection (ethanol or THF), and reaction time (4–8 hrs). Yield optimization involves adjusting molar ratios (1:1.2 for aldehyde:cyanoacetate) and catalyst concentration (5–10 mol%) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >85% purity .

Q. How does the pyridine ring's substitution pattern influence the compound’s electronic properties and reactivity?

  • Methodological Answer : The ortho-substituted pyridine ring induces steric hindrance and electron-withdrawing effects, altering reactivity in nucleophilic additions. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. For example, the pyridin-2-yl group lowers LUMO energy, enhancing electrophilicity at the β-carbon of the acrylate moiety, which is critical for Michael addition reactions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., pyridine ring protons at δ 8.5–9.0 ppm, acrylate protons as doublets at δ 6.5–7.5 ppm).
  • IR : Stretching vibrations for C≡N (~2200 cm1^{-1}) and ester C=O (~1700 cm1^{-1}).
  • MS : Molecular ion peak at m/z 190.20 (M+^+) with fragmentation patterns indicating loss of ethoxy (–OEt, m/z 147) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer : X-ray diffraction (XRD) using SHELX software (SHELXL for refinement) resolves ambiguities in bond lengths/angles. For example, disordered cyano groups may require PART commands in SHELX to model occupancy. Validation tools like PLATON check for missed symmetry (e.g., twinning) and hydrogen-bonding networks. Cross-referencing with Cambridge Structural Database (CSD) entries (e.g., related acrylates) ensures consistency .

Q. What strategies mitigate competing side reactions during functionalization of the acrylate moiety?

  • Methodological Answer :

  • Electrophilic Additions : Use Lewis acids (e.g., ZnCl2_2) to polarize the acrylate double bond, favoring regioselective attack at the β-position.
  • Nucleophilic Additions : Protect the cyano group via silylation (e.g., TMS-CN) to prevent nucleophile deactivation.
  • Photoreactivity : Conduct reactions under inert atmospheres (N2_2) to avoid [2+2] cycloaddition byproducts .

Q. How do substituents on the pyridine ring affect biological activity in vitro?

  • Methodological Answer :

  • Antimicrobial Assays : Compare MIC values against S. aureus (ATCC 25923) for derivatives with halogens (e.g., 2-fluoro vs. 2,4-dichloro).
  • Anti-inflammatory Screening : Measure COX-2 inhibition (IC50_{50}) using ELISA.
  • Structural-Activity Table :
SubstituentMIC (µg/mL)COX-2 IC50_{50} (nM)
H (parent)128>1000
2-F64850
2,4-Cl2_216420

Chlorine’s electron-withdrawing effect enhances membrane penetration and target binding .

Methodological Challenges & Solutions

Q. How can computational modeling predict interactions between this compound and enzyme active sites?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures (PDB: e.g., 1CX2 for COX-2). Parameters include grid box size (20ų) and Lamarckian GA.
  • MD Simulations : Run 100-ns simulations (AMBER) to assess binding stability. Analyze RMSD (<2Å) and hydrogen-bond occupancy (>50%).
  • Free Energy Calculations : MM-PBSA quantifies ΔGbind_{bind}, highlighting key residues (e.g., Arg120 in COX-2) .

Q. What are the limitations of current synthetic methods, and how can flow chemistry address them?

  • Methodological Answer : Batch synthesis suffers from heat dissipation issues (exothermic Knoevenagel), leading to byproducts. Continuous flow reactors (microfluidic chips) improve heat/mass transfer, enabling precise temperature control (±2°C) and reduced reaction times (1–2 hrs). In-line IR monitoring adjusts reagent stoichiometry dynamically, achieving >90% conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.